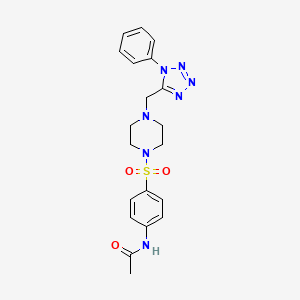

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[4-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S/c1-16(28)21-17-7-9-19(10-8-17)31(29,30)26-13-11-25(12-14-26)15-20-22-23-24-27(20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPECIXUOVICASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a , often involving the reaction of an azide with a nitrile under mild conditions.

Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the tetrazole derivative with piperazine in the presence of a suitable base.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Acetylation: Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Core Synthetic Strategy

The synthesis involves sequential functionalization of piperazine, sulfonamide coupling, and tetrazole-thiol alkylation (Fig. 1) :

-

Piperazine sulfonylation : Reacting piperazine with 4-substituted aryl sulfonyl chlorides (e.g., phenylsulfonyl chloride) in tetrahydrofuran (THF) with zinc dust yields 1-((4-substitutedphenyl)sulfonyl)piperazine intermediates .

-

Bromoacetylation : Treatment with bromoacetyl chloride in dichloromethane produces 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone .

-

S-alkylation : Reaction with 1-phenyl-1H-tetrazole-5-thiol in ethanol/triethylamine under reflux forms the tetrazole-thioether linkage .

-

Acetamide functionalization : Coupling the sulfonamide-phenyl intermediate with acetyl chloride introduces the acetamide group .

Sulfonamide Group

-

Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the sulfonamide bond may cleave, though stability is enhanced by electron-withdrawing aryl groups .

-

Nucleophilic substitution : The sulfonyl group activates the phenyl ring for electrophilic substitution (e.g., nitration, halogenation) .

Tetrazole Moiety

-

Coordination chemistry : The tetrazole nitrogen can coordinate to metal ions (e.g., Zn²⁺, Fe³⁺) .

-

Alkylation : The 1-phenyl group can undergo further alkylation under basic conditions .

Piperazine Ring

-

N-alkylation : The secondary amines react with alkyl halides or acyl chlorides to form tertiary amines or amides .

-

Protonation : Piperazine’s basicity (pKa ~9.8) allows salt formation with acids .

Acetamide Group

Experimental Data and Reaction Conditions

Structural Insights from Spectral Data

Aplicaciones Científicas De Investigación

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets, including enzymes and receptors.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes. The piperazine moiety can interact with receptor proteins, influencing cellular signaling pathways. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthetic approaches, and inferred pharmacological properties.

Structural Analogues

Key Structural Differences and Implications

- Tetrazole vs. Pyrazole/Thiazole/Triazole: The target compound’s tetrazole group (a five-membered ring with four nitrogen atoms) offers superior metabolic stability compared to pyrazole (two adjacent nitrogens) or thiazole (nitrogen-sulfur) in VIIa .

Piperazine-Sulfonyl vs. Thioether/Imidazole Linkers :

The sulfonyl group in the target compound provides rigidity and strong electron-withdrawing effects, contrasting with the thioether linkage in ’s fluorobenzyl analog, which may reduce oxidative stability . Imidazole-based derivatives (FP1-12) benefit from aromaticity and metal-coordinating properties but lack the piperazine ring’s conformational flexibility .Acetamide vs. Hydroxyacetamide :

The absence of a hydroxyl group in the target compound’s acetamide moiety may reduce solubility compared to FP1-12’s hydroxyacetamide derivatives. However, this could enhance membrane permeability in vitro .

Inferred Pharmacological Profiles

- Antiproliferative Potential: While VIIa and FP1-12 demonstrate antiproliferative activity, the target compound’s piperazine-sulfonyl-tetrazole system may target kinases (e.g., PI3K or EGFR) due to structural resemblance to known inhibitors .

- Metabolic Stability :

The tetrazole group in the target compound likely confers resistance to cytochrome P450 degradation compared to pyrazole or imidazole analogs . - Selectivity : Fluorobenzyl analogs () may exhibit improved blood-brain barrier penetration due to fluorine’s lipophilicity, whereas the target’s phenyl group prioritizes peripheral action .

Actividad Biológica

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is , with a molecular weight of 383.5 g/mol. The compound features a tetrazole ring , a piperazine moiety , and a sulfonamide group , contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This is achieved by reacting an azide with a nitrile under mild conditions.

- Piperazine Derivative Synthesis : The tetrazole derivative is reacted with piperazine in the presence of a base.

- Sulfonylation : A sulfonyl group is introduced using sulfonyl chlorides.

- Acetylation : Finally, acetylation is performed using acetic anhydride or acetyl chloride.

Pharmacological Applications

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has shown potential in various pharmacological applications:

- Antitumor Activity : Studies indicate that compounds containing tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines. The presence of the tetrazole moiety enhances interactions with cellular targets, leading to increased apoptosis in cancer cells .

- Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains, attributed to the tetrazole's ability to disrupt microbial cell membranes .

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, making it a candidate for drug development targeting diseases related to enzyme dysfunctions .

The biological activity of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be attributed to several mechanisms:

- Electrostatic Interactions : The planar structure of the tetrazole ring allows for effective interactions with biological targets through electrostatic forces.

- Hydrophobic Contacts : The presence of hydrophobic groups enhances binding affinity to target proteins, facilitating more effective inhibition or modulation of biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide in various experimental settings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity with IC50 values comparable to established chemotherapeutics. |

| Study 2 | Explored antimicrobial efficacy against resistant bacterial strains, showing promising results in vitro. |

| Study 3 | Investigated enzyme inhibition, revealing potential as a therapeutic agent in metabolic disorders. |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide?

The synthesis typically involves multi-step protocols, including:

- Condensation reactions to introduce the tetrazole and piperazine moieties (e.g., using 1-phenyl-1H-tetrazole-5-carbaldehyde and piperazine derivatives under reflux conditions).

- Sulfonylation of the piperazine nitrogen using 4-acetamidobenzenesulfonyl chloride in the presence of a base like triethylamine .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Systematically modify the phenyl group on the tetrazole ring or the acetamide’s aryl moiety to assess impacts on target binding (e.g., fluorophenyl groups enhance metabolic stability ).

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group or π-π stacking with the tetrazole) .

- Bioisosteric replacement : Replace the tetrazole with triazole or oxadiazole to evaluate potency retention while improving solubility .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) to confirm connectivity of the tetrazole, piperazine, and acetamide groups.

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₃H₂₅N₇O₃S).

- X-ray powder diffraction (XRPD) to assess crystallinity and polymorphic forms .

- HPLC with UV detection (λ = 254 nm) for purity analysis .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Compare experimental conditions (e.g., cell lines, incubation times, and concentrations). For example, antibacterial activity discrepancies may arise from variations in bacterial strains or MIC protocols .

- Solubility considerations : Use co-solvents (e.g., DMSO) at non-toxic concentrations to ensure compound availability in aqueous media .

- Metabolic stability testing : Evaluate hepatic microsomal degradation rates to distinguish intrinsic activity from pharmacokinetic effects .

Advanced: What computational methods predict binding affinity and selectivity?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains or GPCRs). Focus on the sulfonyl group’s hydrogen bonding with catalytic residues .

- Molecular dynamics simulations : Assess conformational stability of the piperazine-tetrazole linkage in aqueous environments (e.g., 100 ns simulations in GROMACS) .

- QSAR modeling : Train models on derivatives with logP values <5 and polar surface areas >80 Ų to balance permeability and solubility .

Basic: Which purification methods ensure high yield and purity?

- Recrystallization : Use ethanol or acetonitrile for polar impurities; monitor crystal growth via slow cooling .

- Flash chromatography : Optimize solvent gradients (e.g., 30–70% ethyl acetate in hexane) to separate sulfonamide byproducts .

- Centrifugal partition chromatography (CPC) : For large-scale purification, employ biphasic solvent systems (heptane/ethyl acetate/methanol/water) .

Advanced: How can enzyme inhibition mechanisms be experimentally validated?

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition (e.g., Lineweaver-Burk plots) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and the enzyme’s active site .

- Fluorescence quenching : Monitor tryptophan residue fluorescence in the enzyme upon compound binding to confirm conformational changes .

Basic: What stability tests are critical for long-term storage?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks, then analyze via HPLC .

- Lyophilization : For hygroscopic batches, lyophilize from tert-butanol/water mixtures to prevent hydrolysis of the sulfonamide group .

Advanced: How to design derivatives with improved blood-brain barrier (BBB) penetration?

- LogP optimization : Aim for logP ~2–3 using fluorine or methyl substituents to enhance lipid solubility without excessive hydrophobicity .

- P-glycoprotein efflux inhibition : Introduce tertiary amines (e.g., N-methylpiperazine) to reduce substrate recognition by efflux pumps .

- In vitro BBB models : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios .

Advanced: What strategies mitigate toxicity in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.